molecular formula C7H11N3O2 B14171575 4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14171575
M. Wt: 169.18 g/mol
InChI Key: IWERXLVOMPIHRX-UHFFFAOYSA-N
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Description

4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then reacted with formic acid to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .

Scientific Research Applications

4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
  • 5-Amino-1-methyl-4-ethoxycarbonylpyrazole

Uniqueness

4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and industrial synthesis .

Biological Activity

4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1177272-16-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H11N3O2
  • Molecular Weight : 169.181 g/mol
  • Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Pharmacological Effects

Research indicates that compounds within the pyrazole class, including this compound, exhibit a range of biological activities:

  • Antifungal Activity : Some derivatives have shown significant antifungal properties against various phytopathogenic fungi. For instance, studies on related pyrazole compounds indicate promising results in inhibiting fungal growth, suggesting potential applications in agriculture and medicine .
  • CNS Activity : The compound has been associated with effects on the central nervous system (CNS). It may act as a partial agonist at trace amine-associated receptors (TAARs), which are implicated in various neurological disorders such as schizophrenia and depression .
  • Anti-inflammatory Properties : Pyrazole derivatives are often explored for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

Structure-Activity Relationships (SAR)

Research into the SAR of pyrazole derivatives helps identify key structural features that contribute to their biological activity. For this compound:

  • Substituents on the Pyrazole Ring : Variations in the substituents can significantly alter the potency and selectivity of these compounds towards specific biological targets.
  • Hydrogen Bonding : Studies have shown that hydrogen bonding capabilities influence the binding affinity of these compounds to their targets, enhancing their pharmacological profile .

Case Study 1: Antifungal Activity Assessment

A study evaluated several pyrazole derivatives, including this compound, against seven phytopathogenic fungi. The results indicated that certain modifications to the structure led to increased antifungal potency compared to existing treatments like boscalid.

CompoundActivity LevelTarget Fungi
4-Amino-3-ethyl...HighFusarium spp.
BoscalidModerateFusarium spp.

Case Study 2: CNS Effects

In vitro studies demonstrated that this compound acts as a partial agonist at TAARs. This activity suggests potential therapeutic applications in treating CNS disorders with fewer side effects compared to traditional antipsychotics.

CompoundReceptorEC50 (µM)
4-Amino...hTAAR10.5
Reference CompoundhTAAR12.0

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

4-amino-5-ethyl-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3,8H2,1-2H3,(H,11,12)

InChI Key

IWERXLVOMPIHRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1N)C(=O)O)C

Origin of Product

United States

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